Alloimperatorin

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemistry: Prangenidin is used as a model compound in studying phytochemical extraction and purification techniques.

Medicine: Prangenidin exhibits anti-inflammatory and immunomodulatory effects, particularly in the treatment of rheumatoid arthritis.

Industry: Prangenidin is explored for its potential use in developing new pharmaceuticals and nutraceuticals.

Mecanismo De Acción

La prangenidina ejerce sus efectos a través de varias vías moleculares:

Inhibición de la vía PI3K/AKT: La prangenidina inhibe la vía de señalización PI3K/AKT, que participa en la supervivencia, la proliferación y la migración celular.

Inducción de la apoptosis: Induce la apoptosis en ciertas líneas celulares al modular la expresión de proteínas apoptóticas.

Reducción de citoquinas inflamatorias: La prangenidina reduce la producción de citoquinas inflamatorias como IL-1β, IL-6 e IL-8.

Análisis Bioquímico

Biochemical Properties

Alloimperatorin interacts with various enzymes, proteins, and other biomolecules. It has been found to induce apoptosis in cancer cells by increasing the activities of caspase-3, caspase-8, caspase-9, and poly (ADP-ribose) polymerase . It also promotes the accumulation of Fe2+, reactive oxygen species, and malondialdehyde, and significantly reduces mRNA and protein expression levels of SLC7A11 and GPX4 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits breast cancer cell viability in a concentration- and time-dependent manner . It also induces apoptosis, ferroptosis, and oxeiptosis, thereby inhibiting cell growth and invasion .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It induces apoptosis by increasing the activities of caspase-3, caspase-8, caspase-9, and poly (ADP-ribose) polymerase . It also induces ferroptosis by promoting the accumulation of Fe2+, reactive oxygen species, and malondialdehyde, and reducing the expression levels of SLC7A11 and GPX4 . Furthermore, it regulates the Keap1/PGAM5/AIFM1 pathway to promote oxeiptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to inhibit breast cancer cell viability in a concentration- and time-dependent manner . It also induces apoptosis, ferroptosis, and oxeiptosis over time, thereby inhibiting cell growth and invasion .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not readily available, it has been found that this compound in low and high dose treatment (50 and 100 mg kg −1, per os p.o., 14 days) suppresses tumor growth in HepG2-bearing nude mice, without significant side effects, such as weight loss, cardiotoxicity, or hepatoxicity .

Metabolic Pathways

It is known that this compound influences the expression of various enzymes and proteins, suggesting that it may interact with multiple metabolic pathways .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de prangenidina implica la extracción de las raíces de Saposhnikovia divaricata. El proceso de extracción generalmente incluye el secado y la molienda de las raíces, seguido de la extracción con disolventes utilizando etanol o metanol. El extracto se somete entonces a técnicas cromatográficas para aislar la prangenidina .

Métodos de producción industrial

La producción industrial de prangenidina sigue un proceso de extracción similar, pero a mayor escala. Las raíces se cosechan, se secan y se muelen antes de someterse a la extracción con disolventes. Se emplean métodos cromatográficos avanzados, como la cromatografía líquida de alta resolución (HPLC), para purificar la prangenidina .

Análisis De Reacciones Químicas

Tipos de reacciones

La prangenidina experimenta diversas reacciones químicas, entre ellas:

Oxidación: La prangenidina puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la prangenidina.

Sustitución: La prangenidina puede experimentar reacciones de sustitución, en las que los grupos funcionales se sustituyen por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los reactivos como los halógenos y los agentes alquilantes se utilizan en las reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de la prangenidina, que pueden tener diferentes actividades biológicas y potenciales terapéuticos .

Aplicaciones de la investigación científica

Química: La prangenidina se utiliza como compuesto modelo para estudiar las técnicas de extracción y purificación fitoquímica.

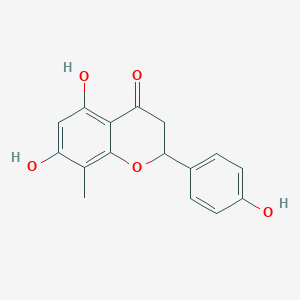

Medicina: La prangenidina presenta efectos antiinflamatorios e inmunomoduladores, especialmente en el tratamiento de la artritis reumatoide.

Industria: Se investiga el uso potencial de la prangenidina en el desarrollo de nuevos fármacos y nutracéuticos.

Comparación Con Compuestos Similares

La prangenidina se compara con otros compuestos similares, como:

5-O-Metilvisamminol: Este compuesto comparte propiedades antiinflamatorias similares con la prangenidina, pero difiere en sus dianas y vías moleculares.

La prangenidina destaca por su inhibición específica de la vía PI3K/AKT y sus posibles aplicaciones terapéuticas en la artritis reumatoide .

Propiedades

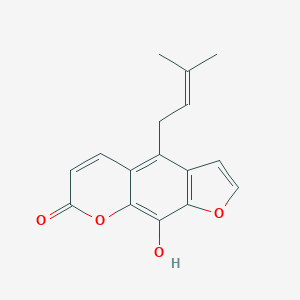

IUPAC Name |

9-hydroxy-4-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-9(2)3-4-10-11-5-6-13(17)20-16(11)14(18)15-12(10)7-8-19-15/h3,5-8,18H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXVVZMYSLWJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

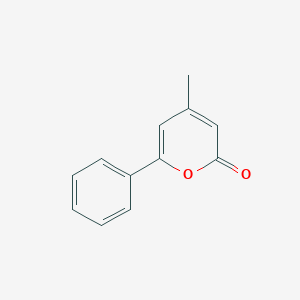

Canonical SMILES |

CC(=CCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214400 | |

| Record name | Prangenidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-05-7 | |

| Record name | Alloimperatorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prangenidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alloimperatorin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prangenidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLOIMPERATORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3043NX3603 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

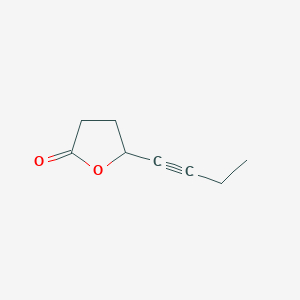

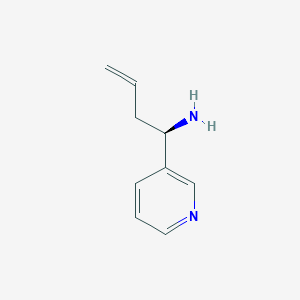

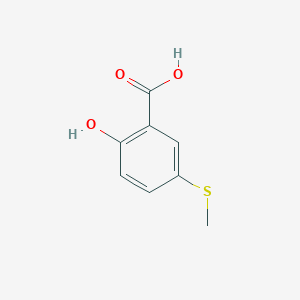

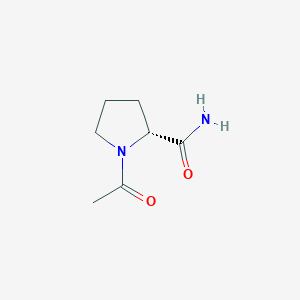

Feasible Synthetic Routes

Q1: What cellular pathways does Alloimperatorin influence in cancer cells?

A1: this compound has been shown to induce apoptosis, ferroptosis, and oxeiptosis in breast cancer cells []. In cervical cancer cells, it induces autophagy via the reactive oxygen species (ROS) pathway [].

Q2: How does this compound impact ROS levels and what are the implications?

A2: this compound induces ROS production in cervical cancer cells, leading to autophagy and ultimately cell death [].

Q3: Which apoptotic pathways are activated by this compound?

A3: Studies indicate this compound activates both intrinsic (mitochondrial) and extrinsic apoptotic pathways, as evidenced by increased caspase-3, -8, and -9 activity and changes in Bax/Bcl-2 protein expression [].

Q4: How does this compound affect the Keap1/PGAM5/AIFM1 pathway?

A4: Research suggests this compound promotes Keap1 expression and reduces AIFM1 phosphorylation, impacting the Keap1/PGAM5/AIFM1 pathway and subsequently promoting oxeiptosis in breast cancer cells [].

Q5: Does this compound affect the expression of ferroptosis-related proteins?

A5: Yes, this compound was found to reduce both mRNA and protein expression levels of SLC7A11 and GPX4, proteins involved in the regulation of ferroptosis [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C16H14O4, and its molecular weight is 270.28 g/mol [, , ].

Q7: What spectroscopic data are available for this compound?

A7: this compound's structure has been elucidated using various spectroscopic techniques, including UV, IR, H-NMR, and mass spectrometry. Detailed spectral data can be found in various research articles [, , ].

Q8: Are there studies on this compound's material compatibility, stability, catalytic properties, or computational modeling?

A8: The provided research focuses primarily on the biological activities of this compound. Further studies are needed to explore its material compatibility, stability under various conditions, potential catalytic properties, and applications of computational chemistry techniques like molecular docking or QSAR modeling.

Q9: How does the structure of this compound contribute to its biological activity?

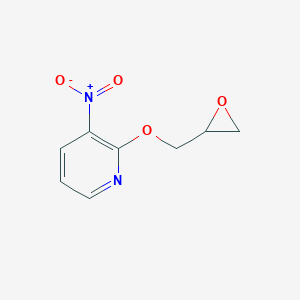

A9: The furanocoumarin structure of this compound is crucial for its biological activity, particularly its ability to intercalate into DNA []. Modifications to this structure, such as epoxidation, can alter its activity and potency [, ].

Q10: Does the epoxide derivative of this compound exhibit different biological activity?

A10: Yes, the epoxide derivative of this compound demonstrates enhanced antitumor activity compared to this compound itself. It exhibits a lower IC50 value in HL-60 leukemia cells, indicating greater potency in inhibiting cancer cell growth [].

Q11: What is known about the stability of this compound and potential formulation strategies?

A11: While the provided research doesn't offer detailed insights into this compound's stability under various conditions, it suggests that modifications like epoxidation can alter its stability and reactivity [, ]. Further research is needed to establish optimal formulation strategies for enhanced stability, solubility, and bioavailability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.